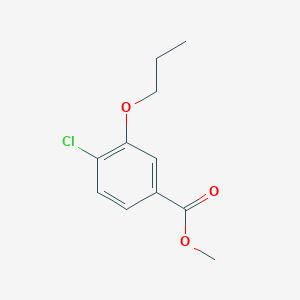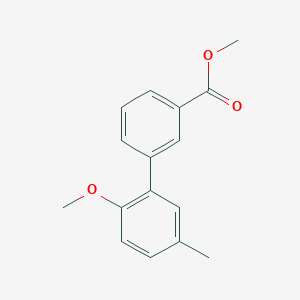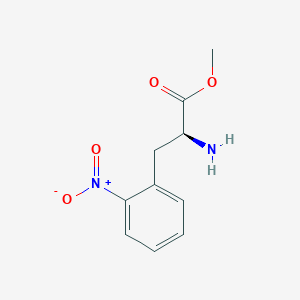![molecular formula C17H19NO4 B7962240 Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate CAS No. 1820718-63-5](/img/structure/B7962240.png)
Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate
Overview
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate is a chemical compound characterized by a naphthalene ring structure with a tert-butoxycarbonyl (Boc) protected amine group at the 3-position and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate can be synthesized through multi-step organic reactions. One common route involves:
Formation of the intermediate: : Start with 3-amino naphthalene-2-carboxylic acid. Protect the amine group with a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine in an organic solvent such as dichloromethane (DCM).
Esterification: : Convert the carboxylic acid group into a methyl ester using a reagent like methanol and a catalyst such as sulfuric acid or a more specific esterification agent like dimethyl sulfate.
Industrial Production Methods: Industrial production may involve the same general steps but on a larger scale, with optimization for yield and purity. This typically includes more efficient mixing and temperature control, as well as continuous flow chemistry techniques to scale up the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: : The Boc-protected amine group allows for selective substitution reactions at other positions on the naphthalene ring without interfering with the amine functionality.
Oxidation and Reduction Reactions: : The naphthalene core can undergo typical aromatic oxidation or reduction reactions depending on the desired modification.
Hydrolysis: : The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the parent amine and carboxylic acid functionalities.
Boc Deprotection: : Typically achieved using acids like trifluoroacetic acid (TFA) in DCM.
Ester Hydrolysis: : Conducted under acidic conditions with hydrochloric acid or basic conditions with sodium hydroxide.
Amine and Acid Derivatives: : Upon deprotection and hydrolysis, the major products include 3-amino naphthalene-2-carboxylic acid and related derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: : Used in the synthesis of more complex molecules due to the protected amine group and ester functionality.
Fluorescent Probes: : Naphthalene derivatives are often used as fluorescent probes in biological studies due to their aromatic structure.
Drug Design: : The compound serves as a scaffold for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: : Can be used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways: The Boc-protected amine group in Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate may interact with enzymes or receptors in a way that mimics natural substrates or inhibitors, modulating biological pathways. The exact mechanism would depend on the specific application, particularly in medicinal chemistry where it might act on a target protein or enzyme.
Comparison with Similar Compounds
Similar Compounds:
Methyl 2-{[(tert-butoxy)carbonyl]amino}benzoate: : Similar structure but with a benzoic acid core instead of a naphthalene ring.
Methyl 3-aminobenzoate: : The absence of the Boc protecting group makes it more reactive but less specific in its interactions.
Uniqueness: The presence of both the naphthalene ring and the Boc-protected amine group makes Methyl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate uniquely suited for applications where both fluorescence and protected functionality are required.
This compound's unique combination of structural features makes it a versatile tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-14-10-12-8-6-5-7-11(12)9-13(14)15(19)21-4/h5-10H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOKPZOBSDOBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151792 | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820718-63-5 | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820718-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate](/img/structure/B7962189.png)

![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoate](/img/structure/B7962195.png)
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B7962204.png)

![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-YL)propanoate](/img/structure/B7962213.png)


![Methyl 3-[4-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate](/img/structure/B7962234.png)
![Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962239.png)


